![molecular formula C16H20FNO3S B6123433 N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide](/img/structure/B6123433.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide
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Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, appetite regulation, and immune function. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide binds to CB1 receptors with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its effects on pain perception and mood. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been shown to increase appetite and decrease inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. This compound has a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using a variety of methods. However, there are also limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate data interpretation. Additionally, the effects of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may vary depending on the species and strain of animal used in experiments.
Future Directions
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more selective agonists for cannabinoid receptors, which may reduce off-target effects. Another area of interest is the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide to study the effects of cannabinoids on various disease states, including chronic pain, cancer, and neurodegenerative disorders. Finally, there is interest in the development of new synthetic methods for the production of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, which may improve its overall yield and purity.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has a high affinity for cannabinoid receptors and has a range of biochemical and physiological effects. While there are limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments, this compound remains a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. Future research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may lead to the development of new treatments for a variety of diseases and disorders.
Synthesis Methods
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-fluorobenzyl bromide with 3-thiophene carboxylic acid, followed by cyclization with cyclopentanone. The resulting compound is then oxidized to form N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and immune function.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-13-5-3-12(4-6-13)16(8-1-2-9-16)15(19)18-14-7-10-22(20,21)11-14/h3-6,14H,1-2,7-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADJIXEXWZPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide |
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